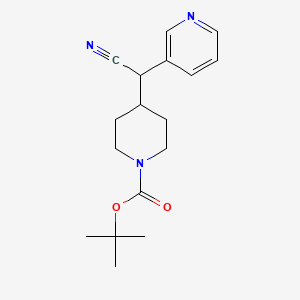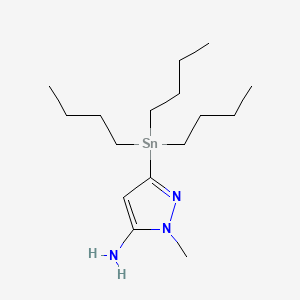
1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-amine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the first position, a tributylstannyl group at the third position, and an amine group at the fifth position.
Preparation Methods
The synthesis of 1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions: The methyl group is introduced at the first position of the pyrazole ring through a methylation reaction using methyl iodide.
Stannylation: The tributylstannyl group is introduced at the third position through a stannylation reaction using tributyltin chloride.
Amination: Finally, the amine group is introduced at the fifth position through an amination reaction using ammonia or an amine source under suitable conditions
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the stannyl group, leading to the formation of organotin oxides.
Reduction: Reduction reactions can occur at the pyrazole ring or the stannyl group, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the stannyl group, where the tributylstannyl group can be replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other pyrazole derivatives and organotin compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials, including catalysts and polymers .
Mechanism of Action
The mechanism of action of 1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The stannyl group may also play a role in the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-3-(tributylstannyl)-1H-pyrazole: Similar structure but lacks the amine group at the fifth position.
1-Methyl-3-(tributylstannyl)-1H-pyrazol-4-amine: Similar structure but the amine group is at the fourth position instead of the fifth.
1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-carboxamide: Similar structure but has a carboxamide group instead of an amine group at the fifth position
Properties
Molecular Formula |
C16H33N3Sn |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
2-methyl-5-tributylstannylpyrazol-3-amine |
InChI |
InChI=1S/C4H6N3.3C4H9.Sn/c1-7-4(5)2-3-6-7;3*1-3-4-2;/h2H,5H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
LMXOKFHVMSXJKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NN(C(=C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-ol](/img/structure/B11829851.png)
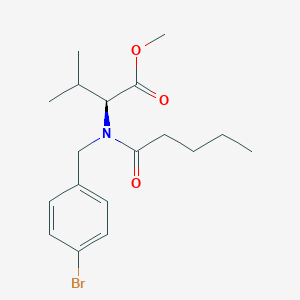
![2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11829861.png)
![1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11829865.png)
![Cyclopent[b]indole-2-propanenitrile, 1,4-dihydro-4-methyl-3-phenyl-](/img/structure/B11829866.png)
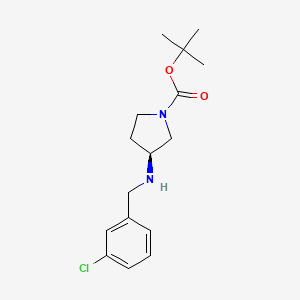
![L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester](/img/structure/B11829869.png)
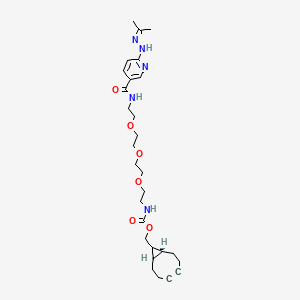
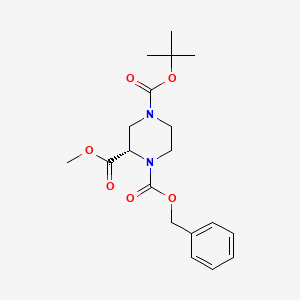
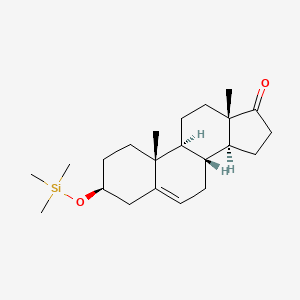


![3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone](/img/structure/B11829906.png)
